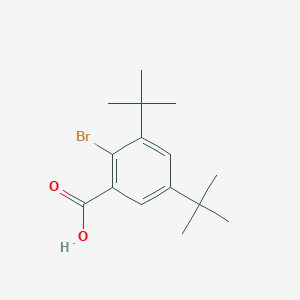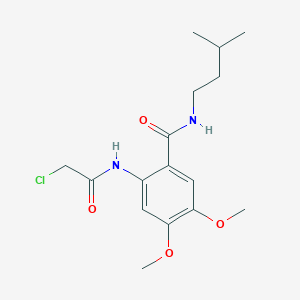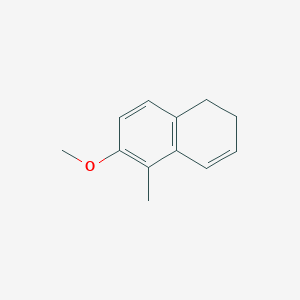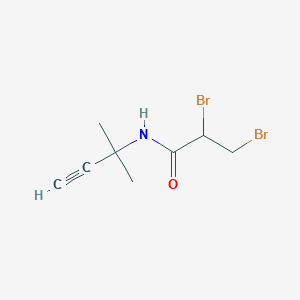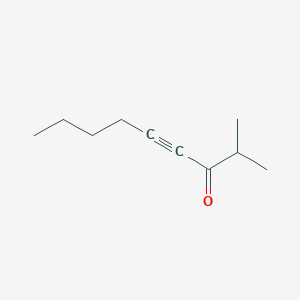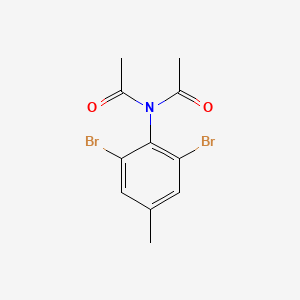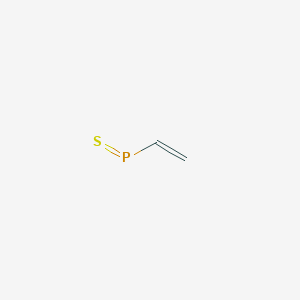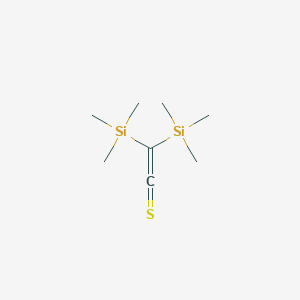![molecular formula C25H30N6S2 B14515005 3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-64-8](/img/structure/B14515005.png)
3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is a chemical compound known for its unique structure and properties. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two triazole rings connected by a methylene bridge, with additional substituents including methylphenyl and propylsulfanyl groups.
準備方法
The synthesis of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent condensation reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of triazole rings to dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the methylphenyl or propylsulfanyl groups, using reagents like sodium hydride or alkyl halides. Major products from these reactions include substituted triazoles with varying functional groups.
科学的研究の応用
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s substituents can interact with hydrophobic pockets in proteins, modulating their function. Pathways involved in its action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
類似化合物との比較
Compared to other triazole derivatives, 3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is unique due to its specific substituents and methylene bridge. Similar compounds include:
3,3’-Methylenebis[4-(4-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]: Differing only in the position of the methyl group on the phenyl ring.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole]: Featuring an ethylsulfanyl group instead of a propylsulfanyl group.
3,3’-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-oxazole]: Containing an oxazole ring instead of a triazole ring.
These comparisons highlight the structural diversity within this class of compounds and their potential for various applications.
特性
CAS番号 |
62575-64-8 |
|---|---|
分子式 |
C25H30N6S2 |
分子量 |
478.7 g/mol |
IUPAC名 |
4-(3-methylphenyl)-3-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C25H30N6S2/c1-5-13-32-24-28-26-22(30(24)20-11-7-9-18(3)15-20)17-23-27-29-25(33-14-6-2)31(23)21-12-8-10-19(4)16-21/h7-12,15-16H,5-6,13-14,17H2,1-4H3 |
InChIキー |
XQECQCVYBAOCDV-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


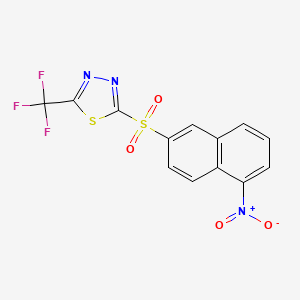

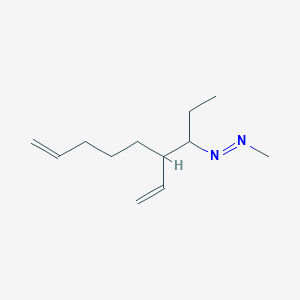

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
